molecular formula C9H10BrNO3 B1477968 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid CAS No. 2097992-75-9

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1477968
CAS No.: 2097992-75-9
M. Wt: 260.08 g/mol
InChI Key: WFJFAHYPSPUJNT-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II . These interactions can lead to the inhibition of these enzymes, which are involved in various physiological processes, including pH regulation and ion transport.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that compounds with a pyrrolidine scaffold can modulate the activity of various signaling pathways, potentially leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromofuran moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Properties

IUPAC Name

4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFAHYPSPUJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid

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